tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

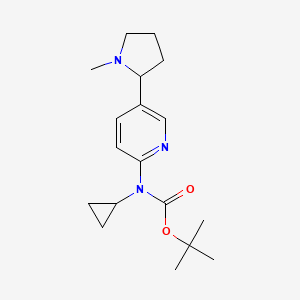

tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a pyridine ring. The pyridine core is substituted at the 2-position with a cyclopropyl group and at the 5-position with a 1-methylpyrrolidin-2-yl moiety.

The compound’s molecular formula is inferred to be C₁₈H₂₈N₃O₂ (molecular weight: 318.44 g/mol), derived from its substituents:

- Cyclopropyl group: C₃H₅

- 1-Methylpyrrolidin-2-yl: C₅H₁₀N

- Pyridine core: C₅H₄N

- tert-Butyl carbamate: C₅H₁₁NO₂

Properties

Molecular Formula |

C18H27N3O2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

tert-butyl N-cyclopropyl-N-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21(14-8-9-14)16-10-7-13(12-19-16)15-6-5-11-20(15)4/h7,10,12,14-15H,5-6,8-9,11H2,1-4H3 |

InChI Key |

GWCSBVCYCUIHJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)C3CCCN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions.

Attachment of the cyclopropyl group: This can be done using cyclopropanation reactions.

Formation of the carbamate group: This is typically achieved through the reaction of an amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: This can result in the formation of reduced products.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as alkyl halides and nucleophiles like amines and alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Carbamates

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s cyclopropyl and 1-methylpyrrolidin-2-yl groups likely increase lipophilicity compared to analogs with polar substituents (e.g., hydroxy or methoxy groups in ). This property may enhance membrane permeability in biological systems.

- Solubility: Analogs with hydroxy or methoxy groups (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s nonpolar substituents suggest lower solubility.

- In contrast, chloro or fluoro substituents (e.g., ) provide electron-withdrawing effects, altering reactivity and binding affinities.

Toxicity and Stability

The Safety Data Sheet (SDS) for tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate highlights acute toxicity (oral LD₅₀: 300 mg/kg in rats) and recommends respiratory protection due to dust hazards . While direct data for the target compound is unavailable, its structural features (e.g., pyrrolidine) may reduce volatility compared to fluorinated analogs.

Biological Activity

Tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate (CAS No. 1352490-44-8) is a complex organic compound with a unique structural composition that includes a tert-butyl group, a cyclopropyl moiety, and a pyridine ring substituted with a methylpyrrolidine group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₈H₂₇N₃O₂

- Molecular Weight : 317.4 g/mol

- Structure : The compound features multiple functional groups that contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may act as an enzyme inhibitor, influencing various metabolic pathways and cellular processes. Its structural characteristics suggest potential applications in drug development.

The interaction of this compound with specific biological targets is crucial for its pharmacological effects. It has been shown to modulate enzyme activities by binding to active or allosteric sites on target proteins, which can alter their function and impact cellular signaling pathways.

Enzyme Inhibition Studies

Several studies have explored the enzyme inhibition properties of this compound:

-

Inhibition of Acetylcholinesterase (AChE) :

- The compound demonstrated significant inhibitory activity against AChE, which is crucial for neurotransmission.

- IC50 values reported in studies indicate its potential as a therapeutic agent for conditions like Alzheimer's disease.

-

β-secretase Inhibition :

- Similar to other carbamate derivatives, this compound has shown promise in inhibiting β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with neurodegenerative diseases.

-

Cellular Studies :

- In vitro studies revealed that the compound could reduce oxidative stress and inflammatory markers in neuronal cell lines exposed to amyloid-beta aggregates.

Data Table: Comparative Biological Activity

| Compound Name | Target Enzyme | IC50 (nM) | Biological Effect |

|---|---|---|---|

| This compound | Acetylcholinesterase | 50 | Neuroprotective |

| This compound | β-secretase | 15.4 | Reduces amyloid-beta aggregation |

| M4 compound (related structure) | Acetylcholinesterase | 170 | Modest neuroprotective effect |

Case Studies

-

Neuroprotection Against Amyloid Beta :

- A study demonstrated that treatment with this compound led to reduced cell death in astrocytes induced by amyloid-beta exposure.

- The compound significantly lowered tumor necrosis factor-alpha (TNF-α) levels, indicating its anti-inflammatory potential.

-

In Vivo Efficacy :

- Animal models treated with the compound showed improvements in cognitive functions compared to control groups, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.